

# A Guide to the Theoretical Calculation of Cerium Dioxide Surface Energy

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**Cerium dioxide** (CeO<sub>2</sub>), or ceria, is a technologically significant rare earth metal oxide with extensive applications in catalysis, fuel cells, and nanomedicine.[1] Its functionality is intrinsically linked to its surface properties, particularly the surface energy, which governs nanoparticle morphology, stability, and reactivity.[2][3] Understanding and accurately predicting the surface energy of different CeO<sub>2</sub> facets is crucial for designing and optimizing ceria-based materials. This technical guide provides an in-depth overview of the theoretical methods used to calculate the surface energy of **cerium dioxide**, with a focus on first-principles calculations.

# **Core Concepts in Surface Energy Calculation**

Surface energy  $(\gamma)$  is the excess energy at the surface of a material compared to the bulk. It arises from the unsatisfied bonding of atoms at the surface. In computational materials science, the surface energy of a particular crystal facet (hkl) is typically calculated using a slab model. This involves creating a 2D periodic slab of the material with the desired surface orientation, separated by a vacuum layer to prevent interactions between the periodic images of the slab.

The surface energy is then calculated using the following formula:

$$y = (E_slab - n * E_bulk) / (2 * A)$$

Where:



- E\_slab is the total energy of the slab supercell.
- E bulk is the energy of the bulk material per formula unit.
- n is the number of formula units in the slab supercell.
- A is the surface area of the slab.
- The factor of 2 in the denominator accounts for the two surfaces of the slab.

# **Computational Methodologies**

Density Functional Theory (DFT) is the most common theoretical framework for calculating the surface energy of materials like CeO<sub>2</sub>.[1] DFT calculations for ceria require careful consideration of several parameters to accurately describe its electronic structure, particularly the localized Ce 4f electrons.

# **Key Computational Details:**

- Functionals: The choice of exchange-correlation functional is critical. The Generalized
  Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE)
  parameterization, and the Local Density Approximation (LDA) are commonly used.[4][5] GGA
  functionals are generally found to provide surface energies that are lower than LDA results.
   [5]
- DFT+U: Standard DFT functionals struggle to describe the strongly correlated Ce 4f electrons, leading to an incorrect electronic structure.[6] The DFT+U method introduces a Hubbard U term to correct for the on-site Coulomb interactions of these localized electrons. The choice of the U value significantly impacts the calculated properties and is often chosen to match experimental band gaps or other properties.[5][7]
- Plane-Wave Basis Set: The electronic wavefunctions are typically expanded in a plane-wave basis set. The kinetic energy cutoff for this basis set determines the accuracy of the calculation and needs to be converged. A cutoff energy of around 400-500 eV is common for CeO<sub>2</sub> calculations.[7][8]



 Slab Model: The slab model must be thick enough to ensure that the central layers exhibit bulk-like properties and that the two surfaces do not interact. The vacuum layer should also be sufficiently large, typically at least 10-15 Å, to prevent interactions between periodic images of the slab.

## **Generalized Computational Protocol:**

- Bulk Optimization: Perform a geometry optimization of the bulk CeO<sub>2</sub> crystal structure to obtain the equilibrium lattice constant and the bulk energy per formula unit (E\_bulk).
- Slab Creation: Cleave the optimized bulk structure along the desired crystallographic plane (e.g., (111), (110), (100)) to create a slab model. A vacuum region is added perpendicular to the slab surface.
- Slab Relaxation: Perform a geometry optimization of the slab, allowing the atomic positions to relax. The bottom layers of the slab are often fixed to their bulk positions to simulate a semi-infinite crystal.
- Energy Calculation: Calculate the total energy of the relaxed slab (E slab).
- Surface Energy Calculation: Use the formula mentioned above to calculate the surface energy.

# **Surface Stability of Cerium Dioxide**

Theoretical calculations have consistently shown that the stability of the low-index surfaces of  $CeO_2$  follows the order: (111) > (110) > (100).[3][4][9][10] The (111) surface is the most stable and, therefore, the most commonly exposed facet in experimentally synthesized ceria nanoparticles under thermodynamic equilibrium.[4][11]

The higher stability of the (111) surface is attributed to its non-polar nature and the fact that it is the most densely packed of the low-index surfaces. The (100) and (110) surfaces are polar and undergo more significant surface reconstructions to minimize their surface energy.[12]

# The Influence of Oxygen Vacancies

Oxygen vacancies play a crucial role in the catalytic activity of ceria.[2] The formation of an oxygen vacancy involves the removal of an oxygen atom from the lattice, leaving behind two



excess electrons that localize on neighboring Ce<sup>4+</sup> ions, reducing them to Ce<sup>3+</sup>.[2]

The energy required to form an oxygen vacancy is an important descriptor of the reducibility of the ceria surface. Theoretical calculations have shown that the oxygen vacancy formation energy is lower on the less stable surfaces, following the trend: (110) < (100) < (111).[3][13] This indicates that the (110) surface is the most easily reduced, which has significant implications for its catalytic performance.[9][13] The presence of oxygen vacancies can significantly alter the surface energy and stability of the different facets.[14]

# **Quantitative Data on Cerium Dioxide Surface Energy**

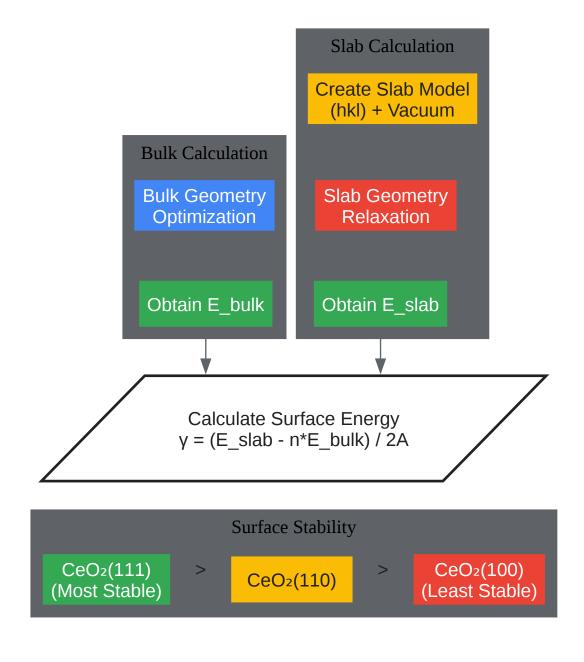
The following table summarizes theoretically calculated surface energies for the low-index facets of CeO<sub>2</sub> from various studies. It is important to note that the values can vary depending on the computational parameters used.

Surface Facet	Computatio nal Method	Functional	U value (eV)	Surface Energy (J/m²)	Reference
(111)	DFT	LDA	-	1.0	[4]
(111)	DFT	GGA	-	0.7	[4]
(110)	DFT	LDA	-	~1.4-1.6	[4]
(110)	DFT	GGA	-	~1.0-1.1	[4]
(111)	DFT+U	PBE	6.3	~0.6-0.8	[7]
(110)	DFT+U	PBE	6.3	~1.0-1.2	[7]
(100)	DFT+U	PBE	6.3	~1.4-1.6	[7]
(111)	DFT+U	PW91	5.0	0.55	[15]
(110)	DFT+U	PW91	5.0	0.81	[15]
(100)	DFT+U	PW91	5.0	1.19	[15]

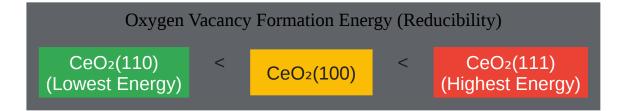


# Visualizing Computational Workflows and Relationships

Diagrams generated using Graphviz can help to visualize the complex relationships and workflows involved in the theoretical calculation of CeO<sub>2</sub> surface energy.







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